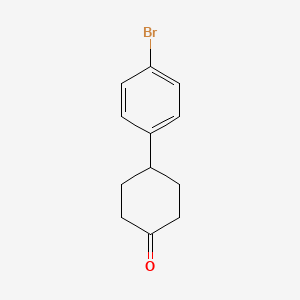

4-(4-Bromophenyl)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVCFGNCJKEOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435385 | |

| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84892-43-3 | |

| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Bromophenyl)cyclohexanone CAS number 84892-43-3

An In-Depth Technical Guide to 4-(4-Bromophenyl)cyclohexanone (CAS: 84892-43-3) for Advanced Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in pharmaceutical research, drug development, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the nuances of its characterization.

Compound Overview: A Strategic Intermediate

This compound (CAS No. 84892-43-3) is a bifunctional organic molecule that serves as a versatile scaffold in advanced organic synthesis.[1] Its structure, featuring a cyclohexanone ring substituted with a bromophenyl group at the 4-position, offers three strategic points for chemical modification:

-

The Bromine Atom: An excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-containing substituents.[2][3]

-

The Ketone Carbonyl Group: A reactive site for nucleophilic additions, reductions, reductive aminations, and enolate chemistry, enabling the construction of more complex aliphatic structures.[4]

-

The Aromatic Ring: Susceptible to further electrophilic aromatic substitution, although the bromine atom is a deactivating group.

This trifecta of reactivity makes it a valuable starting material in the synthesis of complex molecules, including potent pharmaceutical agents like the dual endothelin receptor antagonist, Macitentan.[5][6]

Physicochemical & Spectroscopic Profile

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic data.

Physical Properties

The fundamental properties of this compound are summarized below. Proper storage in a dry, sealed container at room temperature is crucial to maintain its integrity.[7][8]

| Property | Value | Reference(s) |

| CAS Number | 84892-43-3 | [1][8][9] |

| Molecular Formula | C₁₂H₁₃BrO | [1][10] |

| Molecular Weight | 253.14 g/mol | [8][10] |

| Appearance | Light yellow to yellow solid/powder | [1][7] |

| Melting Point | ~60 °C | [7] |

| Boiling Point | 340.3 ± 42.0 °C (Predicted) | [7] |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [7] |

| Storage | Sealed in dry, Room Temperature | [7][8] |

Spectroscopic Signature

While specific spectra depend on the acquisition conditions, the expected data provides a reliable fingerprint for structural verification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the bromophenyl ring will appear as two doublets in the downfield region (typically δ 7.0-7.6 ppm) due to the para-substitution pattern. The aliphatic protons on the cyclohexanone ring will appear in the upfield region (typically δ 1.8-3.0 ppm), with their multiplicity and integration corresponding to their positions relative to the ketone and the aryl substituent.[11][12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic signal for the ketone carbonyl carbon at a significantly downfield shift (δ > 200 ppm). Signals for the four distinct aromatic carbons will appear in the δ 120-140 ppm range, while the aliphatic carbons of the cyclohexanone ring will be found in the δ 25-50 ppm region.[13]

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the C=O stretch of the saturated ketone. Additional bands corresponding to C-H stretches (aliphatic and aromatic) and C=C stretches of the aromatic ring will also be present.

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several classic and reliable organic transformations. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[14] This pathway involves the reaction of an aromatic compound with an acylating agent, catalyzed by a Lewis acid. A plausible route to a precursor of the target molecule involves the acylation of bromobenzene.

Causality: The Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of bromobenzene to form the C-C bond.[15] The resulting ketone is less reactive than the starting arene, which conveniently prevents polyacylation.[14]

Caption: Friedel-Crafts acylation pathway to an aryl ketone precursor.

Suzuki-Miyaura Cross-Coupling

For a more modular approach, the Suzuki-Miyaura reaction offers unparalleled reliability for C(sp²)-C(sp²) bond formation.[16] This strategy would involve coupling a boronic acid or ester derivative with an aryl halide, catalyzed by a palladium complex.

Causality: The reaction proceeds via a catalytic cycle.[17] First, the palladium(0) catalyst undergoes oxidative addition into the C-Br bond of an appropriate substrate. This is followed by transmetalation with the boronic acid (activated by a base), which transfers the organic group to the palladium center. Finally, reductive elimination expels the coupled product and regenerates the active Pd(0) catalyst.[2][18]

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling synthesis.

Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone or ester.[4] A viable route involves the addition of 4-bromophenylmagnesium bromide to a cyclohexanone derivative.

Causality: The highly polarized C-Mg bond in the Grignard reagent renders the carbon atom strongly nucleophilic and basic.[4] This nucleophilic carbon attacks the electrophilic carbonyl carbon of a suitable cyclohexanone precursor. A subsequent acidic workup protonates the resulting alkoxide to yield an alcohol, which can then be oxidized to the target ketone.[19]

Caption: Synthesis via Grignard addition followed by oxidation.

Applications in Drug Discovery & Development

The utility of this compound lies in its role as a versatile building block for creating libraries of structurally diverse compounds for biological screening.[3][20]

-

Scaffold for Lead Optimization: Its rigid cyclohexyl core serves as a three-dimensional scaffold to which various pharmacophoric elements can be attached. The ketone can be converted into amines, alcohols, or alkenes, while the bromo-aromatic moiety is primed for diversification via cross-coupling.

-

Synthesis of Bioactive Molecules: This compound is a documented intermediate in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[5][6] In this synthesis, the core structure is elaborated through reactions at both the ketone and the aromatic ring.

-

Fragment-Based Drug Design (FBDD): The bromophenyl and cyclohexanone moieties can be considered valuable fragments that can be incorporated into larger molecules to probe interactions with biological targets like serine proteases.[21]

Experimental Protocol: Oxidation of 4-(4-Bromophenyl)cyclohexanol

A common final step in many synthetic routes to the title compound is the oxidation of the corresponding secondary alcohol, 4-(4-bromophenyl)cyclohexanol.[22] The following is a representative laboratory-scale protocol using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for this transformation.

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Materials & Reagents:

-

4-(4-Bromophenyl)cyclohexanol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Sodium sulfate (anhydrous)

-

Diethyl ether

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of PCC (1.5 eq) in anhydrous DCM.

-

Substrate Addition: Dissolve 4-(4-bromophenyl)cyclohexanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

-

Reaction Monitoring: The reaction mixture will typically turn dark brown. Stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude material can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and by measuring its melting point.

Safety & Handling

As a chemical intermediate, this compound requires careful handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[23]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[7][8]

Conclusion

This compound is more than just a chemical on a shelf; it is a strategically designed intermediate that empowers chemists to build molecular complexity efficiently. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool in the modern synthetic chemist's arsenal, particularly in the demanding field of drug discovery and development. Understanding the principles behind its synthesis and application allows researchers to leverage its full potential in creating the next generation of innovative molecules.

References

- ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. [Link]

- National Institutes of Health (NIH).

- Chemistry Steps.

- BYJU'S.

- Capot Chemical. 84892-43-3 | this compound. [Link]

- Crysdot LLC. This compound. [Link]

- PubChem. 2-(4-Bromo-phenyl)-cyclohexanone | C12H13BrO | CID 71474975. [Link]

- Molbase. This compound | 84892-43-3. [Link]

- The Suzuki Reaction. The Suzuki Reaction. [Link]

- National Institutes of Health (NIH). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Wikipedia. Suzuki reaction. [Link]

- ScienceDirect. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]

- Chegg. Synthesize the following from cyclohexanol and any other organic/inorganic reagent. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- ACS Publications. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

- The Royal Society of Chemistry.

- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis. [Link]

- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

- ResearchGate. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF. [Link]

- ResearchGate. (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

- Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- ResearchGate. 2-[(4-Bromophenyl)(4-fluorophenylamino)methyl]cyclohexanone | Request PDF. [Link]

- PubMed. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. [Link]

- PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. leah4sci.com [leah4sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 84892-43-3 [m.chemicalbook.com]

- 8. 84892-43-3|this compound|BLD Pharm [bldpharm.com]

- 9. 84892-43-3 | this compound - Capot Chemical [capotchem.com]

- 10. This compound | 84892-43-3 [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

- 14. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 15. byjus.com [byjus.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. homework.study.com [homework.study.com]

- 20. nbinno.com [nbinno.com]

- 21. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 23. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(4-Bromophenyl)cyclohexanone

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, certain molecules emerge as pivotal intermediates, unlocking pathways to a diverse array of complex structures. 4-(4-Bromophenyl)cyclohexanone is one such scaffold, a seemingly unassuming ketone that holds significant potential for researchers, scientists, and professionals in drug development and materials science. Its unique combination of a reactive ketone functionality and a versatile brominated aromatic ring makes it a valuable precursor for creating novel chemical entities. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by practical, field-proven insights. The methodologies described herein are designed to be self-validating, offering a robust framework for its utilization in the laboratory.

Core Molecular Characteristics

This compound is a solid, typically appearing as a light yellow to yellow powder at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical nature.

| Property | Value | Reference(s) |

| CAS Number | 84892-43-3 | [2] |

| Molecular Formula | C₁₂H₁₃BrO | [2] |

| Molecular Weight | 253.13 g/mol | [2] |

| Melting Point | 60 °C | [1] |

| Boiling Point | 340.3 ± 42.0 °C (Predicted) | [1] |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Light yellow to yellow solid | [1] |

Spectroscopic Signature: Confirming Identity and Purity

Spectroscopic analysis is the cornerstone of chemical identification. The following data represent the characteristic spectral signature of this compound, crucial for its unambiguous identification and purity assessment in a research setting. While specific spectra can vary slightly based on instrumentation and sample preparation, these represent typical values.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. Key expected signals include:

-

Aromatic protons of the bromophenyl group, appearing as two doublets in the downfield region (typically δ 7.0-7.6 ppm).

-

The methine proton at the C4 position of the cyclohexanone ring, adjacent to the aromatic ring, would appear as a multiplet.

-

The methylene protons of the cyclohexanone ring would present as a series of complex multiplets in the upfield region.

-

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Expected chemical shifts include:

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

-

A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically appearing around 1710-1720 cm⁻¹.

-

C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.

-

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (253.13 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Common fragmentation patterns would involve the loss of bromine and cleavage of the cyclohexanone ring.

Synthesis of this compound: A Plausible Pathway

While multiple synthetic routes can be envisioned, a common and industrially scalable approach involves a two-step process starting from 4-bromophenol. This method leverages catalytic hydrogenation followed by a selective oxidation.[6]

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol: Synthesis

Part A: Catalytic Hydrogenation of 4-Bromophenol

-

Reactor Setup: To a high-pressure autoclave reactor, add 4-bromophenol and a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to 1-8 MPa.

-

Reaction Conditions: Heat the mixture to a temperature between 50-150 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield crude 4-(4-bromophenyl)cyclohexanol.

Part B: Oxidation to this compound

-

Dissolution: Dissolve the crude 4-(4-bromophenyl)cyclohexanol from Part A in an appropriate organic solvent like dichloromethane.

-

Oxidant Addition: Slowly add an oxidizing agent. A common choice for this transformation is pyridinium chlorochromate (PCC) or a more environmentally friendly option like a TEMPO-catalyzed oxidation with sodium hypochlorite.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its completion by TLC.

-

Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent for excess oxidant). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After filtering, the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two key reactive sites: the ketone carbonyl group and the carbon-bromine bond on the aromatic ring.

Reactions at the Carbonyl Group: Reduction to Alcohols

The ketone can be readily reduced to the corresponding secondary alcohol, 4-(4-bromophenyl)cyclohexanol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose.[7][8]

Caption: Reduction of this compound.

Step-by-Step Experimental Protocol: Reduction

-

Dissolution: In a round-bottom flask, dissolve this compound in methanol.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Reactions at the C-Br Bond: Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality is a powerful handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9] This reaction allows for the connection of the bromophenyl ring to a wide variety of other organic fragments, making it a cornerstone in the synthesis of biaryl compounds.[10]

Caption: Suzuki-Miyaura coupling of this compound.

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactant Mixture: To a reaction vessel, add this compound, an arylboronic acid (e.g., phenylboronic acid, 1.1-1.5 equivalents), and a base (e.g., potassium carbonate, 2-3 equivalents).

-

Solvent and Catalyst: Add a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere and monitor by TLC.

-

Work-up: After completion, cool the reaction, add water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Solubility Profile: A Guide for Practical Application

| Solvent | Predicted Solubility | Rationale |

| Dichloromethane | High | Good solvent for moderately polar organic compounds. |

| Chloroform | High | Similar to dichloromethane. |

| Tetrahydrofuran (THF) | High | Polar aprotic solvent, effective for a wide range of compounds. |

| Ethyl Acetate | Moderate to High | Common solvent for extraction and chromatography. |

| Toluene | Moderate | Aromatic solvent, interacts well with the bromophenyl ring. |

| Methanol/Ethanol | Moderate | Polar protic solvents; solubility may be temperature-dependent. |

| Hexane/Heptane | Low | Non-polar solvents, less effective for the polar ketone group. |

| Water | Very Low | Highly polar protic solvent, incompatible with the largely non-polar structure. |

A standardized experimental protocol for quantitatively determining the solubility in a specific solvent involves preparing a saturated solution at a constant temperature, followed by gravimetric or chromatographic analysis to determine the concentration of the dissolved solid.[11]

Structural Insights: Molecular Conformation

Applications and Future Directions

The true value of this compound lies in its role as a versatile intermediate in the synthesis of high-value molecules.

-

Pharmaceuticals: The 4-bromophenyl moiety is a common feature in many biologically active compounds. For instance, the drug Macitentan, a dual endothelin receptor antagonist, contains a 5-(4-bromophenyl)pyrimidine core.[13] While not a direct derivative, this highlights the utility of the 4-bromophenyl group in medicinal chemistry for creating molecules with specific pharmacological profiles. The cyclohexanone ring can be further functionalized to introduce additional diversity and modulate properties like solubility and metabolic stability.

-

Liquid Crystals: The rigid biphenyl core is a fundamental component of many calamitic (rod-shaped) liquid crystals used in display technologies.[14] Through Suzuki coupling, this compound can be converted into biphenyl derivatives, which can then be further elaborated into liquid crystalline materials. The cyclohexanone ring can serve as a non-aromatic, flexible part of the molecule, influencing the mesomorphic properties.

-

Agrochemicals and Materials Science: The versatile reactivity of this compound opens doors for its use in creating novel agrochemicals and advanced materials where the specific properties imparted by the bromophenyl and cyclohexanone groups are desired.[15]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. General safety guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to molecular complexity. Its well-defined chemical properties, predictable reactivity, and accessible synthesis make it an invaluable tool for chemists in both academic and industrial research. By understanding its core characteristics and mastering its synthetic transformations, researchers can continue to unlock its potential in the development of next-generation pharmaceuticals, advanced materials, and other innovative chemical products.

References

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.

- Supporting Information. (n.d.).

- National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.

- Eureka. (n.d.). Synthetic method for organic synthesis intermediate 4-methylcyclohexanone.

- Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol.

- Arkat USA, Inc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

- YouTube. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE.

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- Chemistry Online. (2023, February 19). Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4).

- Studylib. (n.d.). NaBH4 Reduction of Cyclohexanone: Organic Chemistry Lab.

- Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan.

- Scribd. (n.d.). Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone.

- TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (2020, March 25). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis.

- PubChem. (n.d.). 2-(4-Bromo-phenyl)-cyclohexanone.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- BMRB. (n.d.). bmse000405 Cyclohexanone.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- ResearchGate. (n.d.). Physical properties of some common organic solvents.

- Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry.

- ResearchGate. (2020, May 31). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.

- ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

Sources

- 1. This compound CAS#: 84892-43-3 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound(84892-43-3) 1H NMR [m.chemicalbook.com]

- 4. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

4-(4-Bromophenyl)cyclohexanone molecular weight and formula

An In-Depth Technical Guide to 4-(4-Bromophenyl)cyclohexanone: Synthesis, Analysis, and Applications in Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract: this compound is a pivotal intermediate in synthetic organic chemistry, particularly valued for its bifunctional nature, incorporating both a reactive ketone and a versatile aryl bromide. This guide provides an in-depth exploration of its core physicochemical properties, detailed protocols for its synthesis and purification, comprehensive analytical methodologies for characterization, and a discussion of its strategic application in medicinal chemistry, notably as a precursor in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven insights.

Core Molecular Attributes

This compound is a solid, crystalline compound whose utility is derived from its distinct structural features: a cyclohexanone ring providing a scaffold for stereospecific modifications and a bromophenyl group that serves as a handle for carbon-carbon bond-forming reactions.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃BrO | [1][2] |

| Molecular Weight | 253.13 g/mol | [1][2] |

| CAS Number | 84892-43-3 | [1] |

| Appearance | Solid / Light yellow powder | [1][3] |

| Melting Point | 60 °C | [4] |

| Boiling Point (Predicted) | 340.3 ± 42.0 °C | [4] |

| SMILES | O=C1CCC(CC1)c2ccc(Br)cc2 | [5] |

| InChI Key | BYVCFGNCJKEOOF-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a 1,4-conjugate addition of an organometallic reagent to a cyclohexenone precursor. This method offers high regioselectivity and yield.

Recommended Synthetic Protocol: Copper-Catalyzed 1,4-Conjugate Addition

This protocol details the synthesis from 2-cyclohexen-1-one and a Grignard reagent derived from 1,4-dibromobenzene. The use of a copper(I) salt is crucial; Grignard reagents alone tend to favor 1,2-addition to the carbonyl group, whereas organocuprates, formed in situ, selectively perform 1,4-addition.[6][7]

Reaction Scheme:

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.5 g, 62 mmol).

-

Add 50 mL of anhydrous diethyl ether.

-

In a separate flask, dissolve 1,4-dibromobenzene (11.8 g, 50 mmol) in 100 mL of anhydrous diethyl ether.

-

Add a small portion (~10 mL) of the 1,4-dibromobenzene solution to the magnesium suspension. If the reaction does not initiate (indicated by cloudiness and gentle refluxing), add a small crystal of iodine.

-

Once initiated, add the remaining 1,4-dibromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of 4-bromophenylmagnesium bromide.

-

-

Conjugate Addition:

-

In a separate 500 mL flask under nitrogen, suspend copper(I) iodide (0.95 g, 5 mmol) in 50 mL of anhydrous diethyl ether and cool the mixture to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the CuI suspension via cannula. The solution will typically turn dark.

-

Stir the resulting organocuprate mixture at 0 °C for 20 minutes.

-

Add a solution of 2-cyclohexen-1-one (4.3 g, 45 mmol) in 20 mL of anhydrous diethyl ether dropwise to the cold organocuprate solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by slowly pouring it into 200 mL of a cold, saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification Protocol: Recrystallization

The crude product, typically an off-white or pale yellow solid, can be effectively purified by recrystallization to yield a crystalline solid.

-

Solvent System Selection: A mixed solvent system of a non-polar and a moderately polar solvent is often effective. A mixture of hexanes and ethyl acetate is a good starting point. Acetone can also be used.[8] The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.[9]

-

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hot hexanes until the solution becomes faintly turbid (cloudy).

-

Add a few drops of hot ethyl acetate to redissolve the solid and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

-

Dry the purified crystals under vacuum to a constant weight.

-

Workflow for Synthesis and Purification

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines standard spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted spectra for this compound in CDCl₃ are detailed below.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Position(s) | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |

| C=O (C1) | - | - | - | ~210 |

| CH₂ (C2, C6) | ~2.3 - 2.6 | m | 4H | ~41 |

| CH₂ (C3, C5) | ~1.9 - 2.2 | m | 4H | ~34 |

| CH (C4) | ~2.9 - 3.2 | tt | 1H | ~44 |

| C-ipso (C1') | - | - | - | ~144 |

| CH-ortho (C2', C6') | ~7.15 | d, J ≈ 8.5 Hz | 2H | ~129 |

| CH-meta (C3', C5') | ~7.45 | d, J ≈ 8.5 Hz | 2H | ~132 |

| C-para (C4') | - | - | - | ~121 |

Note: These are predicted values based on standard chemical shift tables and data for similar structures. Actual values may vary slightly.[10][11]

Interpretation Rationale:

-

¹H NMR: The aromatic region is expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine (C3'/C5') will be downfield due to bromine's deshielding effect. The methine proton at C4, being benzylic, will be the most downfield of the aliphatic signals. The methylene protons adjacent to the carbonyl (C2/C6) will be deshielded relative to the other methylene protons (C3/C5).

-

¹³C NMR: The carbonyl carbon (C1) will appear significantly downfield (~210 ppm). The carbon bearing the bromine (C4') will be shifted upfield due to the "heavy atom effect". The remaining aromatic and aliphatic carbons will appear in their expected regions.

Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity analysis.

-

Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[2][5]

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

-

Gradient: Start at 50% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Retention Time: The compound is moderately non-polar and should elute with a reasonable retention time under these conditions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on both purity and molecular weight, along with structural data from fragmentation.

-

Protocol:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[12]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 150 °C, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z 252/254, showing the characteristic ~1:1 isotopic pattern for one bromine atom.

-

Key Fragments: Loss of Br (m/z 173), fragmentation of the cyclohexanone ring (e.g., McLafferty rearrangement if applicable, though less common in cyclic ketones), and fragments corresponding to the bromophenyl cation (m/z 155/157).[4][13]

-

-

Reactivity and Application in Drug Development

The synthetic value of this compound lies in its two orthogonal reactive sites: the ketone and the aryl bromide.

Key Transformations

-

Ketone Chemistry: The carbonyl group can undergo a vast array of reactions, including reduction to an alcohol, reductive amination, Wittig reactions, and enolate chemistry.

-

Aryl Bromide Chemistry: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Application Spotlight: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the bromophenyl ring and a variety of organoboron compounds, allowing for the synthesis of complex biaryl structures. This is a cornerstone of modern medicinal chemistry.

Reaction Scheme: ``` this compound + Arylboronic Acid --[Pd Catalyst, Base]--> 4-(Biphenyl-4-yl)cyclohexanone

Role as a Precursor in Medicinal Chemistry

4-Arylcyclohexanone scaffolds are prevalent in various classes of bioactive molecules. Notably, the related 4-aryl-4-aminocyclohexanone framework is a key structural motif in the development of potent analgesics and opioid receptor antagonists. [14] A seminal paper by Lednicer et al. in the Journal of Medicinal Chemistry describes the synthesis of m-hydroxyphenyl derivatives of 4-aryl-4-aminocyclohexanones, which exhibit significant narcotic antagonist activity. [14][15]The key step in their synthesis involves the reaction of a Grignard reagent with the α-aminonitrile of a cyclohexanedione ketal. This highlights the strategic importance of the 4-arylcyclohexanone core, for which our target compound is a direct analogue. By starting with this compound, medicinal chemists can first use the aryl bromide for Suzuki couplings to introduce diverse aromatic groups and then modify the ketone (e.g., via reductive amination) to access libraries of novel 4-aryl-4-aminocyclohexanones for screening as potential opioid modulators. [1][16]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Store in a tightly sealed container in a dry, cool place. [5]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its robust synthesis via conjugate addition, coupled with the orthogonal reactivity of its ketone and aryl bromide functionalities, makes it an ideal starting material for creating complex molecular architectures. Its direct relevance to scaffolds used in the development of opioid receptor modulators underscores its importance for researchers and professionals in drug discovery. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and strategic application of this key chemical intermediate.

References

- MDPI. (2022).

- Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870-2888. [Link]

- Royal Society of Chemistry.

- YouTube. (2022).

- Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. [Link]

- ACS Publications. (1981). 4-Aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivatives. Journal of Medicinal Chemistry. [Link]

- TSI Journals. Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. [Link]

- National Center for Biotechnology Information. (2023). Opioid Antagonists. [Link]

- MDPI. (2019).

- NIH. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. [Link]

- University of Rochester, Department of Chemistry.

- Chemistry LibreTexts. (2023).

- ResearchGate. (2019). (PDF)

- Google Patents. (2012). Preparation method for 4-substituted acylamino cyclohexanone.

- Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]

- Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?. [Link]

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- ResearchGate. (2006). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]

- NIH. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

- NIH. (2022). Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists. [Link]

- MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- University of North Texas Digital Library. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- SIELC. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

- Michigan State University, Department of Chemistry. Mass Spectrometry. [Link]

- Organic Chemistry Portal. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. [Link]

- Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. [Link]

- NIH. (2012). Synthesis of optically active 4-substituted 2-cyclohexenones. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- NIH. (1977). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1.

- Royal Society of Chemistry.

- Royal Society of Chemistry. (1995). Synthesis, antinociceptive activity, and opioid receptor profiles of 10-substituted-6-oxamorphinans. [Link]

- ResearchGate. (2025).

- ARKAT USA, Inc. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]

- NIH. (2020). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. [Link]

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]3c-nmr-spectrum-of-bromobenzene-and-4-bromobenzophenone)

Sources

- 1. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. mt.com [mt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. english.gyig.cas.cn [english.gyig.cas.cn]

- 13. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. painphysicianjournal.com [painphysicianjournal.com]

- 16. Cyclohexenone synthesis [organic-chemistry.org]

Whitepaper: Strategic Synthesis of 4-(4-Bromophenyl)cyclohexanone

An In-depth Technical Guide for Medicinal and Process Chemists

Abstract

4-(4-Bromophenyl)cyclohexanone is a pivotal building block in contemporary drug discovery, serving as a key intermediate for complex molecular architectures. Its utility is notably demonstrated in the synthesis of advanced pharmaceutical agents, including the dual endothelin receptor antagonist, Macitentan.[1][2] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, designed for researchers and drug development professionals. We will dissect three core methodologies: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Grignard-Mediated 1,4-Conjugate Addition, and a classical two-step sequence of Catalytic Hydrogenation followed by Oxidation. Each section explains the underlying chemical principles, the rationale for experimental choices, and detailed, field-proven protocols. The objective is to equip scientists with the expert knowledge required to select and execute the optimal synthetic route based on laboratory scale, available resources, and desired purity.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the assembly of bioactive molecules often relies on a scaffold-based approach, where core structures are methodically elaborated. This compound (CAS: 84892-43-3, Formula: C₁₂H₁₃BrO, MW: 253.14 g/mol ) has emerged as a high-value intermediate due to its unique bifunctional nature.[3][4][5] The cyclohexanone ring provides a versatile three-dimensional scaffold amenable to further functionalization, while the bromophenyl moiety is a linchpin for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions.[6][7]

This structure is a known pharmacophore in the design of various therapeutic agents.[8] Its incorporation into drug candidates like Macitentan, an orally active dual endothelin receptor antagonist, underscores its significance in developing treatments for conditions such as pulmonary arterial hypertension.[1][2] The ability to efficiently and reliably synthesize this compound is therefore a critical first step in the discovery and development pipeline.

This document serves as a technical guide, moving beyond simple reaction schemes to explore the causality behind different synthetic strategies and their practical implementation.

Synthetic Strategy I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its precursors.[6][9] This makes it an exceptionally attractive route for constructing the C-C bond between the phenyl and cyclohexanone rings.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][10] The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by transmetalation with an organoboron compound (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][10] The choice of ligand, base, and solvent is critical for optimizing reaction yield and minimizing side products.

Proposed Synthetic Pathway

A logical approach involves the coupling of a cyclohexenylboronic acid derivative with an excess of a di-halogenated benzene, such as 1,4-dibromobenzene. The use of a boronic ester, like a pinacol boronate, is often preferred due to its enhanced stability and ease of handling compared to the corresponding boronic acid.

Caption: Suzuki-Miyaura cross-coupling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene (1.0 eq), 1,4-dibromobenzene (1.5 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times. This is critical to prevent oxidation of the palladium(0) catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes. Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq).

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup and Hydrolysis: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the enol ether precursor. Treat the organic layer with 2M HCl and stir vigorously for 1-2 hours to facilitate hydrolysis to the ketone.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthetic Strategy II: Grignard-Mediated 1,4-Conjugate Addition

The Grignard reaction is a powerful and classic organometallic method for forming carbon-carbon bonds.[11][12] For synthesizing 4-substituted cyclohexanones, a 1,4-conjugate addition (Michael addition) of a Grignard reagent to an α,β-unsaturated ketone is the most effective approach.

Mechanistic Rationale

First, a Grignard reagent is prepared by reacting an aryl halide (4-bromobromobenzene is not ideal, so 1,4-dibromobenzene is used to form a mono-Grignard) with magnesium metal in an anhydrous ether solvent.[12] This reagent acts as a potent carbon nucleophile. When introduced to cyclohex-2-en-1-one, it preferentially attacks the β-carbon (the 4-position in the resulting product), driven by the electronic properties of the conjugated system. A subsequent aqueous workup protonates the intermediate enolate to yield the final ketone product.[13][14]

Proposed Synthetic Pathway

Caption: Grignard-mediated 1,4-conjugate addition workflow.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.1 eq) in a flame-dried, three-neck flask under an argon atmosphere.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

In a separate flask, dissolve 1,4-dibromobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the dibromobenzene solution to the magnesium. The reaction is initiated by gentle heating or the addition of an iodine crystal.

-

Once initiated (indicated by bubbling and heat), add the remaining dibromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 1-2 hours.

-

-

Conjugate Addition:

-

In a separate flask under argon, dissolve cyclohex-2-en-1-one (0.9 eq) in anhydrous THF and cool to -10 °C. The addition of a catalytic amount of a copper(I) salt, like CuI, can improve the selectivity for 1,4-addition.

-

Slowly add the prepared Grignard reagent to the cooled cyclohexenone solution via cannula. Maintain the low temperature to prevent side reactions.

-

Allow the reaction to stir for several hours, gradually warming to room temperature.

-

-

Workup and Purification:

-

Quench the reaction by slowly pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude material via column chromatography.

-

Synthetic Strategy III: Catalytic Hydrogenation and Oxidation

This two-step approach is a more traditional but highly effective method, particularly for larger-scale synthesis where cost and robustness are paramount. It relies on the selective reduction of a phenol ring followed by the oxidation of the resulting secondary alcohol.[15]

Rationale and Pathway

The synthesis begins with 4-(4-bromophenyl)phenol.

-

Step 1: Catalytic Hydrogenation. The phenolic ring is selectively hydrogenated to a cyclohexanol ring using a transition metal catalyst (e.g., Rhodium on carbon) under a hydrogen atmosphere. The aromatic bromophenyl ring is generally stable under these conditions.

-

Step 2: Oxidation. The resulting 4-(4-bromophenyl)cyclohexanol is then oxidized to the target ketone. While classic reagents like Jones reagent (CrO₃/H₂SO₄) are effective, modern, more environmentally benign methods using catalysts like TEMPO with a co-oxidant are preferred.[15]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 84892-43-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 84892-43-3 [chemicalbook.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. leah4sci.com [leah4sci.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Properties of 4-(4-Bromophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-(4-Bromophenyl)cyclohexanone, a key intermediate in pharmaceutical and materials science. This document moves beyond a simple recitation of data points, offering a synthesized narrative grounded in established analytical principles. We will explore the causality behind its observed characteristics and provide detailed, field-proven protocols for its analysis. The aim is to equip researchers and drug development professionals with a robust understanding of this compound's physical behavior, enabling more informed decisions in its handling, characterization, and application.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a cyclohexanone ring substituted with a bromophenyl group at the 4-position. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the cyclohexanone moiety can be manipulated through various ketone chemistries. A thorough understanding of its physical properties is paramount for its effective use, from ensuring purity and stability to predicting its behavior in reaction mixtures and biological systems.

Fundamental Properties and Identification

A clear and unambiguous identification of this compound is the first step in any research endeavor. The following table summarizes its key identifiers and fundamental physical properties.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 4-(p-bromophenyl)-cyclohexanone | [1] |

| CAS Number | 84892-43-3 | [1] |

| Molecular Formula | C₁₂H₁₃BrO | [1] |

| Molecular Weight | 253.13 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [3] |

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for its purification, storage, and handling.

| Thermal Property | Value | Comments |

| Melting Point | 60 °C | [3] |

| Boiling Point | 340.3 ± 42.0 °C (Predicted) | [3] |

Expert Insights: Interpreting Thermal Data

The relatively sharp melting point of 60 °C suggests that this compound exists as a stable crystalline solid at room temperature.[3] This is a crucial consideration for storage, as it should be kept in a well-sealed container to prevent absorption of moisture and atmospheric contaminants. The predicted high boiling point is characteristic of a molecule with a significant molecular weight and polar functional groups, which contribute to strong intermolecular forces.

Protocol: Melting Point Determination

A precise melting point is a key indicator of purity. The following protocol outlines a standard method for its determination.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, allowing for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.45 | d | 2H | Ar-H (ortho to Br) |

| ~ 7.10 | d | 2H | Ar-H (meta to Br) |

| ~ 2.90 | m | 1H | CH (methine proton on cyclohexanone ring) |

| ~ 2.50 | m | 4H | CH₂ (adjacent to carbonyl) |

| ~ 2.00 | m | 4H | CH₂ (adjacent to methine) |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~ 210 | C=O (ketone) |

| ~ 145 | Ar-C (ipso to cyclohexanone) |

| ~ 132 | Ar-CH (ortho to Br) |

| ~ 129 | Ar-CH (meta to Br) |

| ~ 121 | Ar-C (ipso to Br) |

| ~ 45 | CH (methine carbon) |

| ~ 41 | CH₂ (adjacent to carbonyl) |

| ~ 34 | CH₂ (adjacent to methine) |

Note: The chemical shifts are approximate and are based on data from structurally similar compounds and general principles of NMR spectroscopy. Specific values may vary depending on the solvent and experimental conditions.[3]

Protocol: NMR Sample Preparation and Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Expected Principal IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Strong | Aliphatic C-H stretch |

| ~ 1715 | Strong | C=O stretch (ketone) |

| ~ 1590 | Medium | Aromatic C=C stretch |

| ~ 1070 | Strong | C-Br stretch |

| ~ 820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Note: These are predicted absorption ranges. The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z 252 and 254, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragments:

-

Loss of Br•: A peak at m/z 173.

-

Loss of C₂H₄O (from McLafferty rearrangement): A potential fragment at m/z 208/210.

-

Bromophenyl cation: A prominent peak at m/z 155/157.

-

Phenyl cation: A peak at m/z 77.

-

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and purification.

| Solvent Class | Solubility | Rationale |

| Non-polar Aprotic (e.g., Hexane, Toluene) | Soluble | The large non-polar aryl and cyclohexyl portions of the molecule favor interaction with non-polar solvents. |

| Polar Aprotic (e.g., Acetone, Dichloromethane, THF) | Readily Soluble | The ketone functionality allows for dipole-dipole interactions with these solvents. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderately Soluble | The ketone can act as a hydrogen bond acceptor, but the overall non-polar character limits high solubility. |

| Water | Insoluble | The molecule is predominantly non-polar and lacks sufficient hydrogen bonding capability to overcome the strong hydrogen bonding network of water. |

Crystallinity and Polymorphism

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. By understanding its thermal behavior, spectroscopic signatures, and solubility characteristics, researchers can more effectively utilize this important chemical intermediate. The provided protocols offer a starting point for the in-house characterization and quality control of this compound. As with any chemical, a thorough understanding of its physical properties is the foundation for innovative and successful research and development.

References

- MDPI. (2022).

Sources

A Technical Guide to 4-(4-Bromophenyl)cyclohexanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity and synthetic versatility.[1] Among its derivatives, 4-(4-bromophenyl)cyclohexanone serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its structure combines a non-planar saturated ring, which can explore three-dimensional space, with a functionalized aromatic moiety amenable to a wide array of chemical transformations. This guide provides an in-depth technical overview of this compound, detailing its physicochemical properties, robust synthetic protocols, comprehensive analytical characterization, and its strategic application in modern drug development.

Core Compound Properties

This compound is a solid, crystalline compound that serves as a high-value building block in organic synthesis.[2] Its utility stems from the presence of two key functional groups: a ketone, which can be manipulated to introduce further complexity, and a bromophenyl group, a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-bromophenyl)cyclohexan-1-one | [2][3] |

| Synonyms | 4-(p-bromophenyl)-cyclohexanone | [2] |

| CAS Number | 84892-43-3 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₃BrO | [2][4][5] |

| Molecular Weight | 253.13 g/mol | [5] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2][4] |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several modern synthetic strategies. The choice of method is often dictated by factors such as starting material availability, scalability, and tolerance to other functional groups. Here, we detail two field-proven, reliable, and scalable synthetic routes.

Method A: Two-Step Synthesis via Grignard Reaction and Oxidation

This classical yet robust approach involves the creation of the carbon-carbon bond via a Grignard reaction, followed by oxidation of the resulting secondary alcohol to the target ketone. This pathway is advantageous due to the low cost of the starting materials and the high reliability of both transformations.

Causality: The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[6] The reaction of 4-bromophenylmagnesium bromide with cyclohexanone generates the corresponding tertiary alcohol. However, a more direct route to the desired scaffold involves creating the precursor, 4-(4-bromophenyl)cyclohexanol, which is then oxidized. This secondary alcohol can be synthesized through methods like the catalytic hydrogenation of 4-(4-bromophenyl)phenol. The subsequent oxidation is a standard and high-yielding transformation in organic synthesis.[7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 84892-43-3 [sigmaaldrich.com]

- 4. This compound, CasNo.84892-43-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. This compound | 84892-43-3 [chemicalbook.com]

- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Starting materials for 4-(4-Bromophenyl)cyclohexanone synthesis

An In-Depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)cyclohexanone: Starting Materials and Methodologies

Executive Summary

This compound is a pivotal intermediate in the development of pharmaceuticals and advanced materials. Its unique structure, featuring a reactive ketone and a bromo-functionalized aromatic ring, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, designed for researchers, chemists, and professionals in drug development. We will explore the core principles, starting materials, and detailed experimental protocols for three robust synthetic pathways: Palladium-Catalyzed Suzuki-Miyaura Coupling, Grignard Reagent Addition, and a two-step sequence involving catalytic hydrogenation followed by oxidation. Each section elucidates the causality behind experimental choices, offers insights for optimization, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections, forming the basis for the primary synthetic strategies discussed in this guide. The key C-C bond between the phenyl and cyclohexyl rings is a prime target for disconnection, suggesting powerful cross-coupling reactions or nucleophilic additions. Alternatively, the carbonyl group can be viewed as the product of an oxidation, pointing to a precursor alcohol.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide.[1] This method is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[2]

Principle and Mechanistic Overview

This strategy involves the palladium-catalyzed cross-coupling of a cyclohexenyl triflate (or a related halide) with (4-bromophenyl)boronic acid. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[2]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Required Starting Materials and Reagents

| Reagent | Purpose | Supplier/CAS No. | Purity |

| 4-Cyclohexen-1-one | Precursor for triflate | Sigma-Aldrich: 2947-61-7 | ≥98% |

| LiHMDS or LDA | Base for enolate formation | Sigma-Aldrich | 1.0 M solution |

| N-Phenyl-bis(trifluoromethanesulfonimide) | Triflation reagent | Sigma-Aldrich: 37595-14-5 | ≥98% |

| (4-Bromophenyl)boronic acid | Aryl coupling partner | Combi-Blocks: BB-3101 | ≥97% |

| Pd(PPh₃)₄ or Pd₂(dba)₃ | Palladium catalyst | Strem Chemicals | ≥98% |

| SPhos or XPhos | Ligand (if using Pd₂(dba)₃) | Strem Chemicals | ≥98% |

| K₂CO₃ or K₃PO₄ | Base | Fisher Scientific | ≥99% |

| Toluene/Dioxane and Water | Solvent system | VWR | Anhydrous/ACS Grade |

Detailed Experimental Protocol

Step A: Synthesis of Cyclohex-1-en-1-yl trifluoromethanesulfonate

-

Under an inert atmosphere (N₂ or Ar), dissolve 4-cyclohexen-1-one (1.0 eq) in anhydrous THF at -78 °C.

-

Add lithium hexamethyldisilazide (LiHMDS, 1.1 eq) dropwise and stir for 1 hour to ensure complete enolate formation.

-

Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.15 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the vinyl triflate.

Step B: Suzuki-Miyaura Coupling

-

To a reaction vessel, add the cyclohexenyl triflate (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[3]

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify via column chromatography to obtain 4-(4-bromophenyl)cyclohex-3-en-1-one.

Step C: Reduction of the Alkene

-

Dissolve the product from Step B in ethanol or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete.

-

Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Pathway II: Grignard Reagent Addition

The Grignard reaction provides a classic and powerful method for C-C bond formation by utilizing an organomagnesium halide as a potent carbon nucleophile.[4][5] For this synthesis, a 1,4-conjugate addition of 4-bromophenylmagnesium bromide to cyclohexenone is the key transformation.

Principle and Mechanistic Overview

The process begins with the formation of the Grignard reagent from 1,4-dibromobenzene and magnesium turnings in an ether solvent.[5] This highly reactive organometallic species then adds to the β-carbon of the α,β-unsaturated system of cyclohexenone. A subsequent aqueous workup protonates the intermediate enolate to yield the final ketone product. The use of a copper(I) salt, such as CuI, is often employed to favor the 1,4-addition over a direct 1,2-addition to the carbonyl.

Caption: Workflow for Grignard-based synthesis.

Required Starting Materials and Reagents

| Reagent | Purpose | Supplier/CAS No. | Purity |